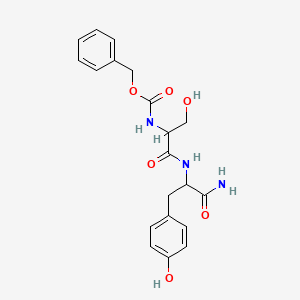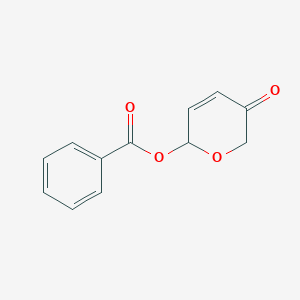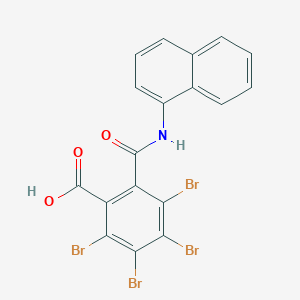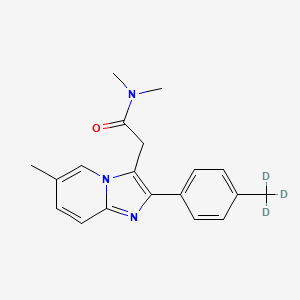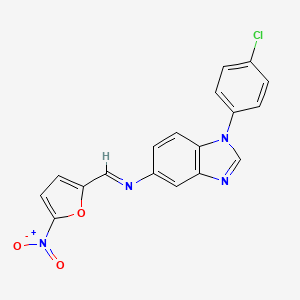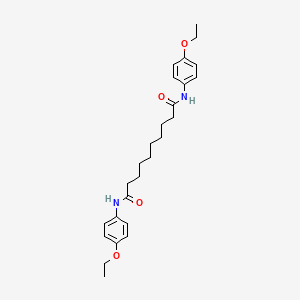
N,N'-Bis(4-ethoxyphenyl)-1,10-decanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide is an organic compound characterized by the presence of two ethoxyphenyl groups attached to a decanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide typically involves the reaction of 4-ethoxyaniline with decanedioyl dichloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamine.
Substitution: Formation of N,N’-Bis(4-substituted phenyl)-1,10-decanediamide.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide involves its interaction with specific molecular targets. The ethoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The amide groups can form hydrogen bonds with biological molecules, influencing their conformation and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
N,N’-Bis(4-methoxyphenyl)-1,10-decanediamide: Similar structure but with methoxy groups instead of ethoxy groups.
N,N’-Bis(4-ethoxyphenyl)thiourea: Contains thiourea instead of amide groups.
Uniqueness: N,N’-Bis(4-ethoxyphenyl)-1,10-decanediamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. The decanediamide backbone provides flexibility and stability, making it suitable for various applications.
Propiedades
Número CAS |
101609-62-5 |
|---|---|
Fórmula molecular |
C26H36N2O4 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
N,N'-bis(4-ethoxyphenyl)decanediamide |
InChI |
InChI=1S/C26H36N2O4/c1-3-31-23-17-13-21(14-18-23)27-25(29)11-9-7-5-6-8-10-12-26(30)28-22-15-19-24(20-16-22)32-4-2/h13-20H,3-12H2,1-2H3,(H,27,29)(H,28,30) |
Clave InChI |
WUOQOXCMMVFWOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



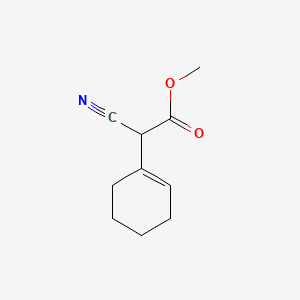
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
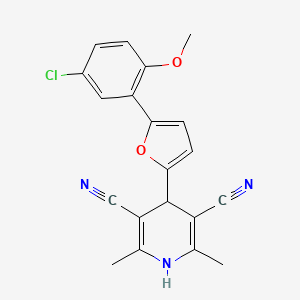
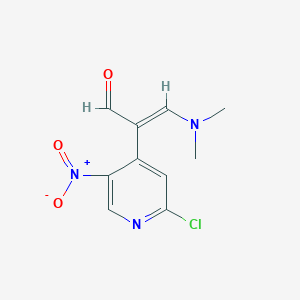
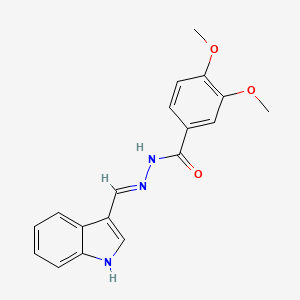
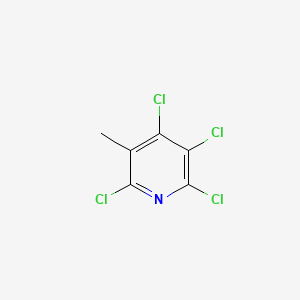
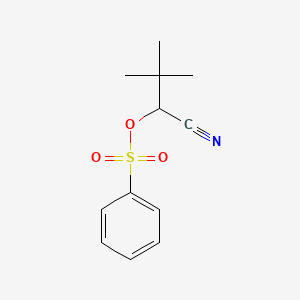
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
